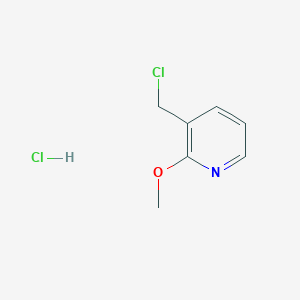

3-(Chloromethyl)-2-methoxypyridine hydrochloride

Description

Properties

IUPAC Name |

3-(chloromethyl)-2-methoxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c1-10-7-6(5-8)3-2-4-9-7;/h2-4H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQPCKUWKAWAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593638 | |

| Record name | 3-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117934-34-6 | |

| Record name | 3-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Chloromethyl)-2-methoxypyridine Hydrochloride

This guide provides a comprehensive technical overview of 3-(Chloromethyl)-2-methoxypyridine hydrochloride, a key intermediate in pharmaceutical synthesis. The information is curated for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and applications, underpinned by established scientific principles and methodologies.

Introduction

This compound is a substituted pyridine derivative that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a reactive chloromethyl group and a methoxy substituent on the pyridine ring, makes it a versatile reagent for introducing the 2-methoxypyridin-3-ylmethyl moiety into target molecules. The hydrochloride salt form enhances its stability and handling properties, making it suitable for use in multi-step synthetic processes. Understanding the nuanced chemical behavior of this compound is paramount for its effective and safe utilization in research and development as well as in industrial-scale production.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₇H₉Cl₂NO | [1][2] |

| Molecular Weight | 194.06 g/mol | |

| CAS Number | 117934-34-6 | [1][2] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 128-131 °C (lit.) | [3] |

| Solubility | Soluble in water. Sparingly soluble in methanol and slightly soluble in chloroform. | [3] |

| Storage | Store in an inert atmosphere at 2-8°C. | [1] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. While specific synthetic routes can be proprietary, a general and illustrative pathway often involves the chlorination of the corresponding hydroxymethylpyridine precursor.

General Synthetic Approach

A common strategy for the synthesis of similar pyridine derivatives involves the conversion of a hydroxymethyl group to a chloromethyl group using a chlorinating agent such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂).[4][5] The choice of chlorinating agent and reaction conditions is critical to minimize side reactions and maximize the yield of the desired product.

Illustrative Experimental Protocol for Chlorination

The following protocol is a generalized procedure for the chlorination of a hydroxymethylpyridine derivative, based on common laboratory practices for similar transformations.[5]

Materials:

-

4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine (1 equivalent)

-

Thionyl chloride (1.05 equivalents)

-

Dichloromethane (anhydrous)

-

Hexane

Procedure:

-

A solution of 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., argon).[5]

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of thionyl chloride in anhydrous dichloromethane is added dropwise to the cooled solution over a period of 30 minutes.[5]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 30 minutes.[5]

-

The solvent is removed under reduced pressure to yield a solid residue.[5]

-

The crude solid is suspended in hexane and stirred to wash away impurities.[5]

-

The solid product is collected by filtration, washed with a small amount of cold hexane, and dried under vacuum to afford the desired 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.[5]

Purification

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, or residual solvents. Recrystallization from a suitable solvent system, such as isopropanol and ether, is a common method.[6] However, due to the hazardous nature of ether, alternative solvent systems are often employed in industrial settings.[6] The purity of the final compound is typically assessed using High-Performance Liquid Chromatography (HPLC).[6]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the chloromethyl group. This makes it an excellent substrate for nucleophilic substitution reactions, allowing for the facile introduction of the 2-methoxypyridin-3-ylmethyl scaffold into a wide range of molecules.

This reactivity is harnessed in the synthesis of numerous active pharmaceutical ingredients (APIs). For instance, related chloromethylpyridine derivatives are pivotal intermediates in the production of proton pump inhibitors (PPIs) like omeprazole and pantoprazole, which are widely used to treat acid-related gastrointestinal disorders.[4][6][7][8] The chloromethyl group reacts with a thiol-containing benzimidazole core to form the final drug substance.

Spectroscopic Data

While a comprehensive set of spectroscopic data for this compound is not publicly available in detail, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the methoxy group (a singlet around 3.8-4.2 ppm), the chloromethyl group (a singlet around 4.5-4.8 ppm), and the aromatic protons on the pyridine ring (in the 7.0-8.5 ppm region).

-

¹³C NMR: The carbon NMR would display distinct resonances for the methoxy carbon, the chloromethyl carbon, and the carbons of the pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base, 3-(chloromethyl)-2-methoxypyridine, and a characteristic isotopic pattern due to the presence of a chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit C-H stretching vibrations for the aromatic and aliphatic protons, C=C and C=N stretching vibrations for the pyridine ring, and a C-Cl stretching band.

For related compounds, analytical techniques such as LC-MS/MS have been developed for trace analysis, which is crucial for controlling genotoxic impurities in final drug products.[8]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Statements:

-

H302: Harmful if swallowed.[9]

-

H315: Causes skin irritation.[9]

-

H319: Causes serious eye irritation.[9]

-

H335: May cause respiratory irritation.[9]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[9]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Avoid formation of dust and aerosols.

-

Keep container tightly closed and store in a cool, dry place away from incompatible materials.[9][10]

-

Use personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[10]

-

In case of fire, use appropriate extinguishing media and wear self-contained breathing apparatus.[9]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its synthesis, reactivity, and handling require a solid understanding of organic chemistry principles and stringent adherence to safety protocols. This guide provides a foundational understanding of its core chemical properties, serving as a valuable resource for scientists and researchers engaged in drug discovery and development. Further investigation into its reaction kinetics, optimization of synthetic routes, and development of advanced analytical methods will continue to enhance its utility and ensure its safe and efficient application.

References

- CymitQuimica. (2022, November 3).

- Sigma-Aldrich. (2024, September 8).

- Google Patents. (n.d.). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

-

PubChem. (n.d.). 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride. Retrieved from [Link]

- FUJIFILM Wako. (n.d.).

- Apollo Scientific. (2023, July 7). 3-(Chloromethyl)

- Biosynth. (2023, November 13).

- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4).

-

PubChem. (n.d.). 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

- FAQ. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?

-

PubChem. (n.d.). 3-(Chloromethyl)-5-methylpyridine hydrochloride. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. Retrieved from [Link]

-

PubMed. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Retrieved from [Link]

- Google Patents. (n.d.). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. This compound, CasNo.117934-34-6 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]

- 6. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

3-(Chloromethyl)-2-methoxypyridine hydrochloride CAS number

An In-depth Technical Guide to 3-(Chloromethyl)-2-methoxypyridine hydrochloride

Topic: this compound CAS Number: 117934-34-6 Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (CAS No: 117934-34-6) is a pivotal heterocyclic building block in the field of medicinal chemistry and synthetic organic chemistry.[1] Its structure, featuring a reactive chloromethyl group ortho to a methoxy-substituted pyridine ring, makes it a versatile intermediate for introducing the 2-methoxypyridin-3-ylmethyl moiety into a wide range of molecular scaffolds.[2] The chloromethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, which is a cornerstone of modern drug discovery for creating diverse compound libraries. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, its core applications in pharmaceutical development, and essential guidelines for its analysis, safe handling, and storage.

Chemical Identity and Physicochemical Properties

A clear understanding of a reagent's fundamental properties is critical for its effective and safe use in a research environment. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 117934-34-6 | [3][4] |

| IUPAC Name | 3-(chloromethyl)-2-methoxypyridine;hydrochloride | |

| Molecular Formula | C₇H₉Cl₂NO | [3] |

| Molecular Weight | 194.06 g/mol | [3] |

| Typical Purity | ≥95% | [3] |

| Synonyms | 2-Methoxy-3-chloromethylpyridine HCl | [3] |

| Physical Form | Solid |

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of this compound involves the direct chlorination of its corresponding alcohol precursor, (2-methoxypyridin-3-yl)methanol. This transformation is typically achieved using thionyl chloride (SOCl₂), a highly effective chlorinating agent for primary alcohols.

Mechanistic Insight

The reaction proceeds via the formation of a chlorosulfite intermediate. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and a proton to form the alkyl chlorosulfite. In the final step, the chloride ion acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group in an Sₙ2 reaction. This liberates the final product, sulfur dioxide (SO₂), and hydrochloric acid (HCl). The HCl generated in situ protonates the pyridine nitrogen, yielding the desired hydrochloride salt, which often precipitates from non-polar solvents, facilitating its isolation.

Detailed Synthesis Protocol

This protocol describes the conversion of (2-methoxypyridin-3-yl)methanol to its corresponding chloromethyl derivative.

Materials:

-

(2-methoxypyridin-3-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Chloroform

-

Toluene or Hexane (for washing/precipitation)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (2-methoxypyridin-3-yl)methanol (1.0 equivalent) in anhydrous DCM.

-

Cooling: Cool the solution to 0-5 °C using an ice bath. This is crucial to control the exothermicity of the reaction with thionyl chloride.

-

Reagent Addition: Add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess thionyl chloride. The crude product is often a solid residue.

-

Purification: Resuspend the brown or off-white precipitate in a non-polar solvent like toluene or hexane, stir vigorously, and then collect the solid by vacuum filtration. Wash the filter cake with fresh toluene or hexane to remove soluble impurities.[5]

-

Drying: Dry the resulting solid under vacuum to yield this compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 3-(chloromethyl)-2-methoxypyridine HCl.

Core Applications in Drug Discovery

The utility of this reagent is anchored in the high reactivity of the chloromethyl group, which makes it an excellent electrophile for Sₙ2 reactions. This allows for the strategic installation of the pyridine core onto various nucleophilic scaffolds.

Versatility in Nucleophilic Substitution

The compound readily reacts with a variety of nucleophiles, enabling the synthesis of diverse derivatives. This is a fundamental strategy in lead optimization, where analogues are synthesized to explore the structure-activity relationship (SAR).

-

N-Nucleophiles: Primary and secondary amines react to form 3-(aminomethyl)pyridine derivatives.

-

O-Nucleophiles: Alcohols and phenols react, typically in the presence of a base, to yield ether linkages.

-

S-Nucleophiles: Thiols react to form thioethers, which are important in various biologically active molecules.

This versatility makes it a valuable building block for creating libraries of compounds for high-throughput screening.[1][2]

Workflow for Library Derivatization

Caption: Nucleophilic substitution pathways for library synthesis.

Analytical and Quality Control Protocols

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

-

Reaction Monitoring: Progress is typically tracked using Thin-Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate/hexane) or by Liquid Chromatography-Mass Spectrometry (LC-MS) for more precise tracking of starting material consumption and product formation.[2]

-

Structural Confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure. Key signals include the singlet for the methoxy (-OCH₃) protons, a singlet for the chloromethyl (-CH₂Cl) protons, and characteristic signals for the protons on the pyridine ring.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) will show the molecular ion peak for the free base [M+H]⁺, confirming the molecular weight.[6][7]

-

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) are standard methods to determine the purity of the final product, ensuring it meets the requirements for subsequent synthetic steps.[8]

Safety, Handling, and Storage

Proper handling and storage procedures are mandatory to ensure laboratory safety. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related chloromethyl pyridine hydrochlorides provide authoritative guidance.[9][10]

Hazard Identification

Based on analogous compounds, this compound should be handled as a hazardous substance with the following potential classifications:

-

Eye Damage/Irritation: Causes serious eye irritation.[9][11]

-

Respiratory Irritation: May cause respiratory irritation.[9][11]

Recommended Handling Practices

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12][13]

-

Ventilation: Handle the compound exclusively in a well-ventilated fume hood to avoid inhalation of dust or fumes.[9]

-

General Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9][10]

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9][14]

-

Atmosphere: For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended to protect against moisture and atmospheric degradation.[3]

-

Incompatibilities: Keep away from strong oxidizing agents and moisture.[9]

Conclusion

This compound is a high-value reagent for chemical and pharmaceutical research. Its straightforward synthesis and the electrophilic nature of its chloromethyl group provide a reliable and versatile platform for accessing a wide array of complex pyridine-containing molecules. By understanding its synthesis, reactivity, and proper handling protocols, researchers can effectively leverage this compound to advance drug discovery programs and complex molecule synthesis.

References

-

Eureka. (n.d.). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved from [Link]

-

LookChem. (n.d.). 3-chloro-2-methoxypyridine cas:13472-84-9. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 86604-74-2 | Product Name : 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

Japan Environment Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(chloromethyl)-2-methoxypyridine (C7H8ClNO). Retrieved from [Link]

-

PubMed. (n.d.). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Retrieved from [Link]

Sources

- 1. Wholesale 3-CHLORO-2-METHOXYPYRIDINE CAS:13472-84-9 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. 117934-34-6|this compound|BLD Pharm [bldpharm.com]

- 5. 3-CHLOROMETHYL-2-METHYLPYRIDINE.HCL synthesis - chemicalbook [chemicalbook.com]

- 6. PubChemLite - 3-(chloromethyl)-2-methoxypyridine (C7H8ClNO) [pubchemlite.lcsb.uni.lu]

- 7. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride | C7H8Cl3NO | CID 44119804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. biosynth.com [biosynth.com]

- 13. echemi.com [echemi.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Synthesis of 3-(Chloromethyl)-2-methoxypyridine Hydrochloride

Executive Summary

3-(Chloromethyl)-2-methoxypyridine hydrochloride is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related gastrointestinal disorders. The structural integrity and purity of this pyridine derivative are paramount, as they directly influence the efficacy and safety profile of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the predominant synthesis pathway for this compound. We will delve into the strategic considerations behind each synthetic step, from the preparation of the key precursor, 3-(hydroxymethyl)-2-methoxypyridine, to its final conversion via chlorination. This document is intended for researchers, chemists, and professionals in the field of drug development, offering field-proven insights and detailed, validated protocols.

Chapter 1: Strategic Importance in Pharmaceutical Synthesis

Pyridine derivatives are fundamental building blocks in medicinal chemistry. Specifically, substituted chloromethylpyridines are highly valued for their reactivity, enabling the construction of complex molecular architectures. This compound and its analogues are crucial intermediates in the manufacturing of APIs such as Omeprazole and Pantoprazole.[1][2][3] The chloromethyl group serves as a reactive handle for nucleophilic substitution, allowing for the coupling of the pyridine ring with other heterocyclic systems, a key step in the assembly of the final drug substance.

The synthesis of this intermediate is typically approached via a robust and scalable two-stage process:

-

Precursor Synthesis: Preparation of 3-(hydroxymethyl)-2-methoxypyridine, often starting from 2-methoxynicotinic acid.

-

Chlorination: Conversion of the hydroxymethyl group to a chloromethyl group and subsequent formation of the hydrochloride salt.

This guide will dissect each stage, emphasizing the chemical logic, procedural details, and critical parameters that ensure a high-yield, high-purity outcome.

Chapter 2: Synthesis of Key Precursor: 3-(Hydroxymethyl)-2-methoxypyridine

The quality of the final product is intrinsically linked to the purity of its precursors. The most common and reliable route to 3-(hydroxymethyl)-2-methoxypyridine begins with 2-methoxynicotinic acid.

Pathway A: From 2-Methoxynicotinic Acid

This pathway involves two classical organic transformations: esterification of the carboxylic acid followed by reduction of the resulting ester to the primary alcohol.

Caption: Synthesis of 3-(Hydroxymethyl)-2-methoxypyridine.

Step 1: Esterification of 2-Methoxynicotinic Acid

The initial step is a Fischer esterification, which converts the carboxylic acid to its corresponding methyl ester. This transformation is critical as esters are more readily reduced than carboxylic acids under milder conditions.

-

Causality of Experimental Choices: The reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid, which protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[4] Using methanol as both the reagent and the solvent ensures a large excess, driving the equilibrium towards the product side, in accordance with Le Châtelier's principle. Refluxing the mixture provides the necessary activation energy for the reaction to proceed at a practical rate.[4]

Experimental Protocol: Synthesis of Methyl 2-Methoxynicotinate

Adapted from a general procedure for nicotinic acid esterification.[4]

-

To a solution of methanol (200 mL), add 2-methoxynicotinic acid (20.0 g, 0.131 mol).

-

Stir the mixture to ensure suspension of the solid.

-

Slowly and carefully, add concentrated sulfuric acid (1.0 mL) to the solution.

-

Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-methoxynicotinate as a colorless oil.[4]

Step 2: Reduction of Methyl 2-Methoxynicotinate

The reduction of the ester to a primary alcohol is the final step in producing the key precursor. While strong reducing agents like lithium aluminum hydride (LiAlH4) are effective, they can be hazardous and difficult to handle on a large scale. A safer and highly chemoselective alternative involves the use of sodium borohydride (NaBH4) on a mixed carbonic anhydride intermediate.[5]

-

Expertise & Insight: The conversion of the parent carboxylic acid to a mixed anhydride with a reagent like isobutyl chloroformate activates it for reduction. This activated intermediate is highly susceptible to hydride attack from sodium borohydride, even at low temperatures. This method is particularly advantageous as it avoids the harsh conditions and pyrophoric nature of LiAlH4 and can often be performed in the presence of other reducible functional groups, such as ketones.[5]

Chapter 3: Final Chlorination and Salt Formation

The final synthetic step is the conversion of the primary alcohol, 3-(hydroxymethyl)-2-methoxypyridine, into the target molecule, this compound. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.

Caption: Chlorination of the precursor to the final product.

-

Mechanistic Rationale: The reaction proceeds via a nucleophilic substitution mechanism.[6] The alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion and forming a protonated alkyl chlorosulfite intermediate.[7] This intermediate is an excellent leaving group. In the presence of a pyridine, which is both the substrate and a base, the reaction typically follows an Sₙ2 pathway. The chloride ion, a good nucleophile, attacks the electrophilic carbon of the chloromethyl group, leading to an inversion of configuration and the liberation of sulfur dioxide (SO₂) and hydrochloric acid (HCl) as gaseous byproducts.[8] The in situ generation of HCl protonates the basic nitrogen atom of the pyridine ring, directly yielding the desired hydrochloride salt.

Experimental Protocol: Synthesis of this compound

Adapted from a validated industrial process.

-

Prepare a solution of thionyl chloride (18.6 mL, 256 mmol) in 26 mL of toluene.

-

In a separate flask, dissolve 3-(hydroxymethyl)-2-methoxypyridine (29.9 g, 234 mmol) in 110 mL of chloroform.

-

Slowly add the alcohol solution dropwise to the thionyl chloride solution. The rate of addition is critical to maintain the internal reaction temperature between 23°C and 35°C.

-

After the addition is complete, stir the reaction mixture vigorously at room temperature for 1 hour.

-

Apply a water pump vacuum to the reaction vessel to completely evaporate the solvents. This will result in the precipitation of the product.

-

Resuspend the resulting brown precipitate in fresh toluene.

-

Filter the solid product rapidly and wash it three times with toluene.

-

Dry the collected solid in a desiccator under vacuum to yield 3-(chloromethyl)-2-methylpyridine hydrochloride.

Data Presentation: Summary of Chlorination Reaction

| Parameter | Value | Source |

| Starting Material | 3-(hydroxymethyl)-2-methoxypyridine | - |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | [6] |

| Solvents | Toluene, Chloroform (CHCl₃) | [6] |

| Temperature | 23 - 35 °C | [6] |

| Reaction Time | 1 hour | [6] |

| Reported Yield | 87% | [6] |

| Purity (Free Base) | 100% (by GC analysis) | [6] |

Chapter 4: Process Control and Safety Imperatives

Trustworthiness Through Self-Validation: The reliability of this synthesis hinges on strict control over reaction parameters.

-

Temperature Control: Maintaining the temperature between 23-35°C during the addition of the alcohol to thionyl chloride is crucial. Exceeding this range can lead to the formation of undesired byproducts and impurities.

-

Order of Addition: The slow, dropwise addition of the alcohol to the thionyl chloride solution (and not the reverse) is a key process parameter. This ensures that thionyl chloride is always in excess, minimizing the formation of dimeric ether impurities.

Safety Considerations: Thionyl chloride is a corrosive and toxic reagent that requires careful handling in a well-ventilated fume hood.[9][10]

-

Reactivity: It reacts violently with water, releasing toxic gases (SO₂ and HCl).[11] All glassware must be thoroughly dried before use, and the reaction should be conducted under an inert atmosphere if possible.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat, is mandatory.[10][12] An emergency shower and eyewash station should be readily accessible.[12]

-

Waste Disposal: The gaseous byproducts (SO₂ and HCl) should be passed through a scrubber containing a basic solution (e.g., sodium hydroxide) before venting.[7]

Chapter 5: Conclusion

The synthesis of this compound is a well-established and efficient process that is fundamental to the production of several important pharmaceuticals. The two-stage pathway, beginning with the esterification and subsequent reduction of 2-methoxynicotinic acid to form the key 3-(hydroxymethyl)-2-methoxypyridine precursor, followed by a robust chlorination with thionyl chloride, represents the most logical and scalable approach. Success in this synthesis is predicated on a thorough understanding of the underlying reaction mechanisms, strict adherence to optimized process parameters, and an unwavering commitment to safety. The protocols and insights provided in this guide serve as a comprehensive resource for professionals dedicated to the precise and reliable synthesis of this critical pharmaceutical intermediate.

References

-

Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014). Available at: [Link]

-

Chemistry LibreTexts. 10.9 Reactions of Alcohols with Thionyl Chloride. (2019). Available at: [Link]

-

Organic Chemistry Portal. Alcohol to Chloride - Common Conditions. Available at: [Link]

-

International Labour Organization. ICSC 1409 - THIONYL CHLORIDE. Available at: [Link]

-

Royal Society of Chemistry. CHAPTER 6: Chlorination Using Thionyl Chloride. (2022). Available at: [Link]

-

New Jersey Department of Health. THIONYL CHLORIDE HAZARD SUMMARY. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring 2-Chloromethyl-3-Methyl-4-(3-Methoxypropoxy)Pyridine Hydrochloride: A Key Pharmaceutical Intermediate. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride: A Key Pharmaceutical Intermediate for Anti-Ulcerative Agents. Available at: [Link]

- Google Patents. US3227724A - Process for preparing 2-methyl-3-hydroxypyridines.

-

PubMed Central. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Available at: [Link]

-

ResearchGate. SYNTHESIS OF 3-HYDROXY-2-ALKYLPYRIDINES. Available at: [Link]

-

Chinachemnet. 3-(Hydroxymethyl)-2-methoxypyridine. Available at: [Link]

-

ResearchGate. Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates. Available at: [Link]

-

PubMed Central. Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. (2022). Available at: [Link]

-

Organic Chemistry Portal. An Easy Two-Step Reduction of Salicylic Acids and Alcohols to 2-Methylphenols. (2005). Available at: [Link]

Sources

- 1. cionpharma.com [cionpharma.com]

- 2. 2-Chloromethyl-3,4-dimethoxypyridinium chloride | 72830-09-2 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. METHYL 2-METHOXYNICOTINATE | 67367-26-4 [chemicalbook.com]

- 5. Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. books.rsc.org [books.rsc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 10. westliberty.edu [westliberty.edu]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. nj.gov [nj.gov]

An In-Depth Technical Guide to Establishing the Solubility Profile of 3-(Chloromethyl)-2-methoxypyridine hydrochloride (CAS: 117934-34-6)

Abstract

The journey of a novel chemical entity from laboratory synthesis to a viable pharmaceutical intermediate is critically dependent on a thorough understanding of its physicochemical properties. Among these, solubility stands as a cornerstone, influencing everything from reaction kinetics and purification to bioavailability and formulation. This guide provides a comprehensive framework for the systematic characterization of the solubility profile of 3-(Chloromethyl)-2-methoxypyridine hydrochloride (CAS: 117934-34-6), a pyridine derivative with potential as a versatile building block in medicinal chemistry. Due to the limited availability of public data on this specific molecule, this document is structured as a methodological whitepaper. It is designed for researchers, chemists, and drug development professionals, detailing not just the 'what' but the 'why' behind each step of the characterization process. We will explore the theoretical underpinnings of solubility for a hydrochloride salt of a weak base, provide field-proven experimental protocols, and discuss the analytical methodologies required to generate a robust and reliable solubility profile.

Introduction and Foundational Characterization

This compound, identified by CAS number 117934-34-6, is a substituted pyridine.[1][2] Such structures are of significant interest in pharmaceutical development due to their prevalence in biologically active molecules. Before any meaningful solubility assessment can begin, the foundational physicochemical properties of the specific batch of material must be rigorously established. This is a non-negotiable step for data integrity and reproducibility.

Identity, Purity, and Solid-State Form

The first principle of any characterization is to know precisely what you are measuring. The identity of the compound must be unequivocally confirmed using methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Crucially, purity must be quantified, typically via High-Performance Liquid Chromatography (HPLC) with a universal detector or a well-chosen UV wavelength, as impurities can significantly alter measured solubility.

Furthermore, the solid-state form (polymorphism) dictates the crystal lattice energy, which is a primary barrier to dissolution.[3][4] Different polymorphs of the same compound can exhibit vastly different solubilities. Therefore, X-ray Powder Diffraction (XRPD) is mandatory to characterize the crystalline form of the batch under investigation.

Critical Physicochemical Parameters: pKa and LogP

The ionization state of a molecule is a dominant driver of its aqueous solubility. As a pyridine derivative, 3-(Chloromethyl)-2-methoxypyridine is a weak base that is protonated in its hydrochloride salt form. The acid dissociation constant (pKa) of the conjugate acid dictates the pH at which the molecule transitions between its ionized (more soluble) and neutral (less soluble) forms. This value is essential for interpreting pH-dependent solubility data.

Lipophilicity, quantified as the logarithm of the partition coefficient (LogP), describes a molecule's preference for a lipid versus an aqueous environment. It provides insight into the solubility in non-polar solvents and is a key determinant of the intrinsic solubility of the neutral form.

| Property | Value / Status | Rationale & Significance |

| CAS Number | 117934-34-6[1][2] | Uniquely identifies the chemical substance. |

| Molecular Formula | C₇H₉Cl₂NO[1] | Confirmed by Mass Spectrometry. |

| Molecular Weight | 194.06 g/mol [1] | Used for all molar concentration calculations. |

| Solid Form | Requires Experimental Determination (XRPD) | Different polymorphs can have different solubilities. |

| pKa | Requires Experimental Determination | Critical for predicting and modeling pH-dependent solubility. |

| LogP | Requires Experimental Determination | Predicts intrinsic solubility of the free base and solubility in organic media. |

Theoretical Framework for Aqueous Solubility

The solubility of this compound in water is not a single value but a profile that is highly dependent on pH. The hydrochloride salt form means the compound exists predominantly in its protonated, cationic form, which is typically highly water-soluble.

As the pH of the solution increases, the equilibrium shifts towards the neutral, free base form, as described by the Henderson-Hasselbalch equation.

pH = pKa + log ( [[B]] / [[BH⁺]] ) Where:

[B] is the concentration of the neutral free base

[BH⁺] is the concentration of the protonated (ionized) form

Generally, when the pH is more than two units below the pKa, the compound is >99% ionized. When the pH is more than two units above the pKa, it is >99% in its neutral free base form. The solubility of the free base is known as the intrinsic solubility (S₀) , which is often the lowest point in the aqueous solubility profile. The total measured solubility (S) at a given pH is the sum of the ionized and neutral species in solution.

Caption: Ionization state as a function of pH.

Experimental Determination of Thermodynamic (Equilibrium) Solubility

The "gold standard" for solubility determination is the shake-flask method, which measures the thermodynamic or equilibrium solubility. This is the concentration at which a solution is saturated in the presence of excess solid drug after equilibrium has been achieved. The OECD Test Guideline 105 provides a robust framework for this determination.

Protocol: Shake-Flask Equilibrium Solubility

-

Preparation of Media: Prepare a series of buffered aqueous solutions covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 9). Use buffers with low ionic strength to minimize salt effects.

-

Addition of Compound: Add an excess amount of solid this compound to a known volume of each buffered medium in a sealed, inert container. "Excess" is key; a visible amount of solid must remain at the end of the experiment to ensure saturation.

-

Equilibration: Agitate the samples at a constant, controlled temperature (typically 25 °C or 37 °C) using an orbital shaker or rotator. The time required to reach equilibrium must be determined empirically; 24 to 48 hours is common, but preliminary experiments should confirm that the concentration in solution is no longer increasing over time.[3]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step where errors can be introduced. Centrifugation followed by careful withdrawal of the supernatant is preferred. Filtration may be used, but one must validate that the compound does not adsorb to the filter material.

-

pH Measurement: Measure the final pH of the saturated solution, as it may differ slightly from the starting buffer pH.

-

Quantification: Dilute the clear supernatant with a suitable mobile phase and analyze the concentration using a validated analytical method, typically HPLC-UV (see Section 5.0).

-

Solid-State Analysis: Recover the remaining solid and re-analyze it by XRPD to confirm that no phase transition or polymorph change occurred during the experiment.

Caption: Workflow for the Shake-Flask Solubility Assay.

Solubility in Organic Solvents and Co-Solvent Systems

For applications in synthesis, purification, and the development of non-aqueous formulations, solubility in various organic solvents is essential. The same shake-flask principle can be applied.

| Solvent Class | Example Solvents | Rationale for Testing |

| Protic | Methanol, Ethanol, Isopropanol | Common solvents for synthesis and purification; potential for hydrogen bonding. |

| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High dissolving power for polar compounds. |

| Aprotic Non-Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Used in extraction and chromatography. |

| Hydrocarbons | Heptane, Toluene | Used to assess solubility in highly non-polar environments. |

This data is crucial for developing crystallization procedures and for selecting solvent systems for chromatography.

Analytical Methodologies for Quantification

An accurate and validated analytical method is the bedrock of reliable solubility data. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and robust choice for this application.

HPLC-UV Method Development Protocol

-

Column Selection: A modern reversed-phase column (e.g., C18, 2.1 x 50 mm, <3 µm) is a standard starting point for polar analytes like pyridine derivatives.

-

Mobile Phase Selection: A gradient elution method is typically developed first to ensure all potential impurities and degradants are resolved from the main peak. A common system is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The acid ensures the pyridine nitrogen is protonated, leading to better peak shape.

-

Wavelength Selection: Using a photodiode array (PDA) detector, scan a standard solution of the compound to identify the wavelength of maximum absorbance (λmax). This provides the highest sensitivity for quantification.

-

Calibration: Prepare a series of calibration standards of known concentrations and inject them to generate a calibration curve (Peak Area vs. Concentration). The curve must demonstrate linearity over the expected concentration range of the solubility samples (e.g., R² > 0.999).

-

Validation: The method should be validated for specificity, linearity, accuracy, and precision according to standard guidelines.

Data Interpretation and Reporting

The final output of this comprehensive investigation is a solubility profile. Quantitative data should be summarized in tables, and the pH-solubility relationship should be visualized in a graph, plotting solubility (on a logarithmic scale) against the final measured pH. This plot provides an immediate visual representation of the intrinsic solubility (S₀), the solubility of the salt form, and the pH range where solubility is most sensitive to change.

| Solvent / Medium | Temperature (°C) | Final pH | Solubility (mg/mL) | Solubility (mM) |

| 0.01 M HCl | 25 | 2.1 | Experimental Value | Calculated Value |

| pH 4.0 Acetate Buffer | 25 | 4.0 | Experimental Value | Calculated Value |

| pH 7.4 PBS | 25 | 7.4 | Experimental Value | Calculated Value |

| pH 9.0 Borate Buffer | 25 | 9.0 | Experimental Value | Calculated Value |

| Methanol | 25 | N/A | Experimental Value | Calculated Value |

| Acetonitrile | 25 | N/A | Experimental Value | Calculated Value |

Conclusion

Characterizing the solubility of a new chemical entity like this compound is a multi-faceted process that integrates theoretical principles with rigorous experimental execution. It requires meticulous attention to detail, from the initial confirmation of material identity and form to the final validated analytical measurement. By following a systematic approach—characterizing the solid state, determining foundational parameters like pKa, executing the gold-standard shake-flask method across a range of relevant media, and employing robust analytical techniques—researchers can build a comprehensive and reliable solubility profile. This profile is not merely a set of data points; it is an essential roadmap that guides all subsequent stages of chemical and pharmaceutical development.

References

A consolidated list of references will be provided upon request, including links to OECD guidelines, relevant analytical chemistry texts, and foundational papers on solubility theory.

Sources

An In-depth Technical Guide to the Stability and Degradation of 3-(Chloromethyl)-2-methoxypyridine hydrochloride

Foreword: The Critical Role of Intermediate Stability in Pharmaceutical Development

In the intricate process of drug discovery and development, the stability of chemical intermediates is a cornerstone of robust and reproducible synthesis of Active Pharmaceutical Ingredients (APIs). 3-(Chloromethyl)-2-methoxypyridine hydrochloride is a pivotal building block, particularly in the synthesis of proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related gastrointestinal disorders. Its reactivity, essential for synthetic transformations, is also the source of its potential instability. An exhaustive understanding of its degradation pathways is not merely an academic exercise; it is a prerequisite for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive analysis of the stability profile of this compound, offering field-proven insights and detailed protocols for its assessment.

Core Physicochemical and Stability Characteristics

A foundational understanding of the molecule's intrinsic properties is essential before exploring its degradation. The hydrochloride salt form enhances water solubility and stability compared to the free base.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| CAS Number | 117934-34-6 | [2] |

| Molecular Formula | C₇H₉Cl₂NO | [2] |

| Molecular Weight | 194.06 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Storage | Inert atmosphere, 2-8°C, dry | [2][4] |

The pyridine ring, being an aromatic heterocycle, provides a degree of stability.[5][6] However, the chloromethyl group is an electrophilic site highly susceptible to nucleophilic attack, representing the primary locus of instability. Safety data sheets for analogous compounds consistently highlight sensitivity to moisture, air, and light, and recommend storage under an inert atmosphere.[4] This hygroscopic nature necessitates careful handling to prevent hydrolysis.[4]

Figure 1: Key structural features and stability vulnerabilities of the molecule.

Forced Degradation: Elucidating Decomposition Pathways

Forced degradation, or stress testing, is fundamental to identifying potential degradation products and establishing the intrinsic stability of a molecule.[7][8] These studies are mandated by regulatory bodies like the ICH to develop and validate stability-indicating analytical methods.[9] The typical stress conditions include hydrolysis, oxidation, heat, and light.[7][9]

Figure 3: Proposed primary hydrolytic degradation pathway.

Oxidative Degradation

The pyridine nitrogen contains a lone pair of electrons, making it susceptible to oxidation, particularly by strong oxidizing agents like peracids or hydrogen peroxide, to form an N-oxide. [10]This is a common degradation pathway for pyridine-containing pharmaceuticals. [11]

-

Mechanism : The nitrogen atom attacks the electrophilic oxygen of the oxidizing agent (e.g., H₂O₂).

-

Primary Degradant : The likely product is 3-(Chloromethyl)-2-methoxypyridine-N-oxide hydrochloride .

-

Conditions : Typically performed using 3-30% hydrogen peroxide at room temperature.

Figure 4: Proposed primary oxidative degradation pathway.

Thermal and Photolytic Degradation

-

Thermal : The compound is expected to be stable at ambient temperatures but may decompose upon heating. [12]High temperatures can lead to complex decomposition, potentially yielding hazardous gases such as hydrogen chloride, nitrogen oxides, and carbon oxides. [4][12]Stress testing is typically conducted at 60-80°C in solid form and in solution.

-

Photolytic : As a pyridine derivative, the compound may be susceptible to photodegradation. ICH Q1B guidelines should be followed, exposing the solid material and solutions to a controlled light source providing both UV and visible output.

Table 2: Summary of Forced Degradation Conditions and Potential Products

| Stress Condition | Typical Reagents/Parameters | Potential Primary Degradation Product |

| Acid Hydrolysis | 0.1M - 1M HCl, 60-80°C | 3-(Hydroxymethyl)-2-methoxypyridine |

| Base Hydrolysis | 0.1M - 1M NaOH, RT-60°C | 3-(Hydroxymethyl)-2-methoxypyridine |

| Oxidation | 3-30% H₂O₂, RT | 3-(Chloromethyl)-2-methoxypyridine-N-oxide |

| Thermal (Dry) | 80°C, 75% RH | Complex decomposition |

| Photolytic | ICH Q1B conditions | Photodegradants (structure dependent) |

Analytical Methodologies for Stability Assessment

A validated stability-indicating analytical method (SIAM) is crucial for separating and quantifying the parent compound from its degradation products.

-

High-Performance Liquid Chromatography (HPLC) : This is the workhorse technique. A reverse-phase method using a C18 column is typically the first choice.

-

Mobile Phase : A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent like acetonitrile or methanol is common.

-

Detection : UV detection is standard, with the wavelength selected based on the chromophore of the pyridine ring.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This is the definitive technique for identifying unknown degradation products and quantifying potential genotoxic impurities at trace levels. [13][14]The high sensitivity and selectivity of LC-MS/MS are essential for a complete stability profile. [13]

Detailed Experimental Protocols

The following protocols serve as a robust starting point for conducting forced degradation studies. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method is challenged without generating secondary or tertiary degradants that would not be seen under normal storage conditions. [9]

Protocol 4.1: Preparation of Stock and Working Solutions

-

Stock Solution : Accurately weigh and dissolve 10 mg of this compound in a suitable solvent (e.g., acetonitrile:water 50:50) in a 10 mL volumetric flask to obtain a 1 mg/mL solution.

-

Working Solution : Dilute the stock solution to a working concentration of approximately 100 µg/mL for HPLC analysis.

Protocol 4.2: Acid and Base-Induced Degradation

-

Pipette 1 mL of the stock solution into two separate 10 mL flasks.

-

To the first flask, add 1 mL of 1M HCl. To the second, add 1 mL of 1M NaOH.

-

Keep both flasks at 60°C in a water bath. Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

-

Prior to analysis, neutralize the aliquots (the acidic sample with 1M NaOH and the basic sample with 1M HCl) to a pH of ~7.

-

Dilute the neutralized samples to the working concentration with the mobile phase and analyze by HPLC.

Protocol 4.3: Oxidative Degradation

-

Pipette 1 mL of the stock solution into a 10 mL flask.

-

Add 1 mL of 30% hydrogen peroxide.

-

Keep the flask at room temperature, protected from light, for 24 hours.

-

Withdraw an aliquot, dilute to the working concentration, and analyze immediately.

Protocol 4.4: Thermal Degradation

-

Solid State : Place a thin layer of the solid compound in a petri dish and expose it to a dry heat oven at 80°C for 48 hours.

-

Solution State : Prepare a 1 mg/mL solution in the chosen solvent and heat it at 60°C for 24 hours.

-

For analysis, cool the samples, dissolve the solid sample in solvent, and dilute both to the working concentration.

Protocol 4.5: Photolytic Degradation

-

Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Prepare samples for analysis by diluting to the working concentration.

Recommended Storage and Handling

Based on the compound's chemical nature and information from safety data sheets for similar structures, the following storage and handling procedures are critical to maintain its integrity:

-

Atmosphere : Store under an inert gas like argon or nitrogen to prevent contact with air and moisture. [4]* Temperature : Keep in a cool environment, with refrigeration at 2-8°C being ideal. [2][3]* Container : Use a tightly sealed container to prevent moisture ingress. [4][15]* Light : Protect from light by using amber vials or storing in a dark location. * Hygiene : Handle in a well-ventilated area or fume hood, using appropriate personal protective equipment (gloves, goggles). [15]

Conclusion

This compound is an intrinsically reactive molecule, a property that is both synthetically useful and a source of stability challenges. Its primary degradation pathways involve hydrolysis of the chloromethyl group and oxidation of the pyridine nitrogen. A thorough understanding and characterization of these pathways through systematic forced degradation studies are non-negotiable for any drug development program utilizing this intermediate. The implementation of validated, stability-indicating analytical methods is the final, critical step in ensuring that the stability profile is accurately monitored and controlled, thereby safeguarding the quality and integrity of the resulting pharmaceutical products.

References

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqJvul7Ab4ajI3xnQ1HXZ-mC7TOAfNS0_7X04d5C_61m__U9FIZeg-z7AdrkVsOjk7BjNw5Zs90tMtq1jP5cnRFCnf4EtapI_PKSNh6hq_yOhQdUBAqFBG2Bss3Jbj_3oR-Flkt8OB1K6ysjfH-Po8yal-RPLYNnbPu-NnmexKBaiEzCdNM5Qt4Yl8-9lh9cafJx7dSpoJyxd5GJpYw==]

- SAFETY DATA SHEET - Sigma-Aldrich. (2025). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp19bF50zHNQrQrYF1Udlp-67MxtoEca-75wATh0ROqcFmnymaudMY4u0xnqmFFE-mwr1ZBxo3xHWlSPgF1XhOjvfzCpC2BXCxHJh0n_tAPlpw9rWjxRqM3T18RUM7c7fvgSitTTuMcEMZBA==]

- 2-Chloro-3-chloromethyl-pyridine | 89581-84-0 | PDA58184 - Biosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElVHV1PYCJr9ghvVUjiIj-JXF8bDmvWYpXTG8unSu45LLyqGPiZMKwqvWj5AmwbxyvQ4U1taBajZL_vsfZYvumBYbmPi-SF8vLq7RUXR3IjLIW_JX2f1Dr6rebuhJYgEhmzNheUhgVsu-uQTQwTUdh723n2vSvs0vo7RQ2VSzdUqRC-oLtyLzxYw==]

- Safety Data Sheet Warning - CymitQuimica. (2022). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnPYlrYNpNKWQ0zMW1UmqDiXgDGGuU2xj3wHIrUNFzRP_k-z8MhQw25l4pJJJEHNFtW6PmM9sK9WQueYxD7PXV5zBaLlBlYKcCUjWfFeMfjXLAjQFck1F_FTzu7dA2m8RS6bASWxumgedSiumnLI8VgqQG87eIp4k=]

- 2-(chloromethyl)-3-methylpyridine hydrochloride - SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyEmnDkGQp5109i9toEmhP4FfxRI4R8rMI647ygerqn10Dkf89dFZmjSBfUXgR2IvXpNNKT7g_1X4N4yzn-G2eYfyV0JEl9l3JzPpwmy_j38wKOT5NFe8yRiAcad81nJYqbuCsGB3B_SeAiC9imvzSy7WzLgIH_DZ3Ew==]

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWtRjMA4fxt5nUaVpwEEyrUKYoUgRv3brL48Vvizh3SwIcgzL0hhKcIyMJt0puvYAkwFo0nOzZsqzv_B4tgg1xpBaC2zpXuC28tnBN1mISSZqUrBnsJJJ45I-cEwaOIw146AJmiEbckoYozoA=]

- Reactivity of the chloromethyl group in pyridine derivatives - Benchchem. (2025). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGqfpwnS__ubK3avBLTzgH8EYD-0MYujHA5jN7ofxdhBGfTx5wLh3uVNJS5hvrNC6ucfDjvt0TLzwLMDZ4YaYbVxNyRG0pGFUNv5H2cWiJHVuHlBsCevDk-xfzLS2Wuzv8VzeGAf1v3A74O8xY4UDN4-dcXq8IIM02NuISDaG8e2VwB9C16FC9xFIIlwhAIyedDwc2kULF7A==]

- SAFETY DATA SHEET - Fisher Scientific. (2024). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn6Ma5AWOzhVNgYINjlX69DHHDV57B3NdbNM9EUDMx4vAZ-cb1oK-DSohUs9RGwRybyvbIlBNsCQY6_4RJ6hPH_DFiakfrd1T8aavgKuaL3rmlIMvw5fe3RB8nI3iLu6L-JD2BJSc8TPvs84Qjex8rJkrzjB9djSePMPNOTOb4YC21qjMPbof8O0FRsg==]

- SAFETY DATA SHEET - Fisher Scientific. (2025). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCLdajxYdIFjMTUVom-sxaoZfB6-45uEEF1NCXMX9TUUJz3LYWOYfc4EUTvSVvfvjsyyzxpvXb9My5XVn7cOMa9Eu_q8WXwzlgxbg3nB56ys3RNQpb0Mumzc3VJ5u9KaeCroqlS-y3GRzGwLLT8WM-VrGII0rkLl6dvo8JfJ5Js4UdpzLcDX4c2ofv2JUPwENvf2FbWpzaRn0akwq-pEX6Hd86HEa3Jgfranv_jhouil_g8RY2c_wd_1G8efQ=]

- Pyridine Derivatives and Impurity Standards for Pharma R&D - Pharmaffiliates. (2025). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzeZ54QzC_S3_mn8QDxxvYCHPGLFZCUHUelQs90-zeWtuEn9-VjQ3w1jJmBd-7dwtYXS4X_rrS-kuKyktXhdmzQh65UENnMdkIRwZmTRPyD7FpETKh5a13m17p1bs-QGiK64Dz8N5RO0No7ZPqKg1VuzXXbFCnX1Jj7tjAQL5HKHpC8CtwxnaVMMIGsXygOy93sBJ7azc-mVgR393oXFPHRkW-xu1dmOp8jLj0EkiHsQT39ja3tj-GtkFAiI1EM-8l1w==]

- Forced degradation studies - MedCrave online. (2016). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUmd-kP4YRAska9nOjPAgF-ZdB9TYB8uC2vHL1uAxlnpbh1diEJNnQMlVzPta7nPOsMivd15ZdZswhvVKXURMwXu7dEx0Sded-YZ0OPFE6j5RfKK69ezZbxq-rB5bJJygCkXh03d0xooYIzVs=]

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeMDombOPSJbMMm1nW2_RwmfbtuDM8t-5k-sOQTTOmhY6Ol2j9xk5SwVWc0wgEaeBASSQcWLEH0G7F6Z4VKLJOuRR6gSX5kFO0O0UeH5ftwhTWFqGc1PzVCkb8cV9FYPAAnLFV7ZG5XFFceL8FLbcFCYLaUybVPM8=]

- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVojtpHkZ53NqUblmOODJ6oRbbbhq19fK7l_M4q_ur2lKY4v3tFbvFYxgtBP4C9ylrU0YrHlk0fiGm-eEj2lmdERkhKjmM5fRqLbke2t7TUHI-nblFLmjEG_iFgVX5Mg0dSNqrWfobZnFy]

- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-5CneKAICAN7rmaSgPDtFjZvhfzk3rLaiOlO638mGAQ6mevSNY2FLuMKhGOrboXNelGilUTmW0rpeKHGilWrPKdi0NK6axGUUuuld4tgDneB45lVrl6_6TypOZfkrqpXiWi205NjRYSfzr0H7FWZgTdUf0BF2wT8EK-mXYck-pCrNZ9yF6CpUzDIWLfkzqniEtputf5CzD4A=]

- Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR0IFc4FYKZRbnjz10lUwhwDzcI6TN7tv9Yk__yRGxrEnDmS1ItHnlOnKNDI6FJawvHKVq3pLEAYPEl4s7f2cV9PCBc6R0BfcRExb1IN1vej4JDDekKxO9LPQTIfEB5cytaIY=]

- This compound - Lead Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8QOFlWlPAfOtrPjUS1JFjeQB97BrEgKl266ilNqxOgChVzWWKLJ_UM5LoUloXQHsP_w_4z7CAGfO_kuevr6ryIGg1qKP7Ll0rUAwaklHO60ImdXxWyTpTO-FFy-EhVHZxW0pYkIFqzOFNpnGZ_Eq8unIyui1es_rDvDwNGLfOAIhurzIAW4Xc4qE]

- CAS No : 86604-74-2 | Product Name : 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride | Pharmaffiliates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSPCSBPQtOTIYkk_PL-pK8RrM6SiDZ9Xpj4g-xIGVm0IfNo3UDR14g7lo-eVfEhZABkou_4JmrlGvZR9ngA0_QhuyYXsanRVpGe9ds8z2Uu7ufHNXKaCskwSPALW6gd1QdEvvWNuC6NI6tfO_AOL9bpVJMZIn0PJy3cKdxYov1tssy2c2Th7gB2Uln-gPW0DrVlit_vbacxMKLDGyCj1QiVY9bNTZLRAq4AOLDM0Ftsw==]

- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - Journal of Drug Delivery and Therapeutics. (2020). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzxqaN0-mw0iQlk4hlULrJK69QhKpiaLrhe1gSd3IN5YKcJXlNSN85anDx_APrU2E_pHV-RDAF_qaKT04MvNgeupNkwdYnORnzf0IIGBHQzXZQF7nef5OlFviUIai_h6XA0gxCIFQBWHk5IpALbBbjZCnHJa133kmTVHs=]

- Trends in Analytical chemistry - CONICET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9ckJfBG-jsMwo5cMDo6adrJAnVVqoWW-swtn87GIBhBgMAl6sxlO_q-6oGkYywYBmog4kjflmTpFF_MhA0-GjrZUbVze1FQTbD4WdqQhcLOOXsvnXlq73jogI9laOfL4uXkQj1Erq4q3l4MC7VcxBTKifba8Ur-UmpbGq2XKmwmQUInXXmSgLYzG7gBpwEYABbZDftLhEwiVtBlRf1YnpypiIxmc=]

- Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - ResearchGate. (2025). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdLXWJLIlzzC0Jfo1cAEAJgTXVxYSM_iJl4ZHm0PH_Gg7DgqmAoYucRsW0VObe3PQZzc_IeBx2lEdl6sqb5-9dKV6wIyuXvr6M4oG8AbkBjjL8DRhiplTLocyg9Lv8VR9Oij_z6_dDUavmwUpSK561gPGOnIFJ9OO30w8oIG9LtBu40UkIKlDeUY3c8dZbxPeCL9aR6VWoA31NS0KYviJa_9BtRVa4UVNvVm4YxlYx76rVemT3BEBh03oDT6oYE6iBScJM-ByfJdxAO7aNkAGU6Jw5Aua7U2ROeg9DNQppIqzF407kXoOkL42Ur1O7lA5HcVe5KHjmhf6OeJX24z9fSi2zcaxzdEdKBfn9PLTsjwgvtsB-tvlc2UsfU3ikPz9wdJS8_6bKJG-RTmnEJkdWY6PHSBJt]

- Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq96579e1iTqg0cjAH163_wb-9Rnnv_sK5HgNXHOv4Lr8YqY0lhV7ipHQSQY4lymP6eq4XIWzLoxFSLLV2ejSQYQBjiLwAgCU78TGtf274dktgrAmaN8alM4qUp1uCJxexpk-jyjvBIOQIOuLC6sFylgOsvVJK]

- Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRsJpkoBQeH6T4jxhDrQ5p04Wngt10afiv3hpu_7pwxBkt7myf6-ZRKD9J1De1Rc8kX9-e5GQhy3Kz9YqaLrg7IIMbMPgyKvRAepXiCmCHfQcLEQkGzeFxJkg4DUEkAI7XxOPOpqTdiCxPAerOhcGJ5fpIHs88ClXvlg==]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. medcraveonline.com [medcraveonline.com]

- 8. biomedres.us [biomedres.us]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 11. scirp.org [scirp.org]

- 12. fishersci.pt [fishersci.pt]

- 13. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. static.cymitquimica.com [static.cymitquimica.com]

3-(Chloromethyl)-2-methoxypyridine hydrochloride reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of 3-(Chloromethyl)-2-methoxypyridine Hydrochloride with Nucleophiles

Abstract

This technical guide provides a comprehensive analysis of the reactivity of this compound, a key intermediate in pharmaceutical synthesis. The document elucidates the core principles governing its reactions with various nucleophiles, focusing on the prevalent SN2 mechanism. Detailed discussions on the influence of nucleophile class (Nitrogen, Oxygen, Sulfur), reaction conditions, and solvent effects are presented. This guide furnishes researchers, scientists, and drug development professionals with field-proven experimental protocols, mechanistic insights, and a robust framework for utilizing this versatile reagent in complex organic synthesis, exemplified by its crucial role in the manufacturing of proton-pump inhibitors.

Introduction: A Versatile Pyridine Building Block

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and process development. Its structure, featuring a reactive chloromethyl group at the 3-position and a methoxy group at the 2-position of the pyridine ring, makes it an excellent electrophilic building block. The pyridine core is a ubiquitous scaffold in numerous biologically active molecules, and the chloromethyl group serves as a highly effective handle for introducing this scaffold via nucleophilic substitution reactions.[1]

The hydrochloride salt form enhances the compound's stability and handling properties. However, for reactions, the free base is typically generated in situ through the addition of a stoichiometric amount of base to neutralize the HCl. The primary utility of this reagent is centered on the electrophilicity of the benzylic-like carbon in the chloromethyl group, which is readily attacked by a diverse range of nucleophiles. This reactivity is central to the synthesis of several active pharmaceutical ingredients (APIs), most notably the proton-pump inhibitor omeprazole and its analogues.[2][3]

Structural Analysis and Core Reactivity Principles

The reactivity of 3-(chloromethyl)-2-methoxypyridine is dominated by the electronic properties of the pyridine ring and the nature of the chloromethyl substituent. The carbon atom of the chloromethyl group is an electrophilic center, susceptible to nucleophilic attack. This is due to the polarization of the C-Cl bond, where the chlorine atom withdraws electron density.[4][5]

The reaction overwhelmingly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][6] This is characteristic of primary alkyl halides. The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the chloride ion).[7][8]

Sources

A-Z Guide to 3-(Chloromethyl)-2-methoxypyridine Hydrochloride: The Unseen Pillar in Modern Gastric Acid Modulators

For Immediate Release to Drug Development Professionals, Medicinal Chemists, and Pharmaceutical Scientists

This in-depth technical guide serves as a definitive resource on 3-(Chloromethyl)-2-methoxypyridine hydrochloride. We will dissect its pivotal role as a sophisticated building block in medicinal chemistry, with a primary focus on its indispensable function in the synthesis of market-leading Proton Pump Inhibitors (PPIs). This document moves beyond a simple recitation of facts to provide a granular, field-tested perspective on the causality behind its synthetic applications, bolstered by detailed protocols and mechanistic insights.

Core Chemical Identity and Physicochemical Profile

This compound is a highly reactive pyridine derivative. Its strategic arrangement of a methoxy group at the 2-position and a chloromethyl group at the 3-position makes it an exceptionally valuable electrophile for constructing the complex molecular architectures of modern pharmaceuticals. The hydrochloride salt form enhances its stability and handling characteristics for practical laboratory and industrial applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 117934-34-6 | [1][2] |

| Molecular Formula | C₇H₉Cl₂NO | [1][2] |

| Molecular Weight | 194.06 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Purity | Typically ≥95% | [1][2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1][2] |

The Linchpin in Proton Pump Inhibitor (PPI) Synthesis

The primary and most significant application of chloromethylpyridine derivatives is in the synthesis of the [(pyridinylmethyl)sulfinyl]benzimidazole class of drugs, commonly known as Proton Pump Inhibitors (PPIs). These agents, including blockbuster drugs like omeprazole and lansoprazole, function by irreversibly inhibiting the gastric H+/K+ ATPase (the proton pump), thereby reducing stomach acid production.[4][5]

The core synthetic strategy involves a nucleophilic substitution reaction between a substituted 2-(chloromethyl)pyridine hydrochloride and a 2-mercaptobenzimidazole derivative.[6][7] This reaction forms a thioether intermediate, which is subsequently oxidized to the pharmacologically active sulfoxide.[7][8]

General Synthetic Pathway

The fundamental coupling reaction is a cornerstone of PPI manufacturing. The sulfur atom of the 2-mercaptobenzimidazole, acting as a potent nucleophile (often activated by a base to form a thiolate), attacks the electrophilic carbon of the chloromethyl group on the pyridine ring.[7] This results in the displacement of the chloride leaving group and the formation of a new carbon-sulfur bond, yielding the thioether precursor.

Caption: Core synthetic workflow for Proton Pump Inhibitors (PPIs).

Application in Specific PPIs:

-

Omeprazole: The synthesis of omeprazole, the first-in-class PPI, relies on the coupling of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride with 5-methoxy-2-mercaptobenzimidazole.[4][7][9] The subsequent controlled oxidation of the resulting thioether (sometimes called pyrmetazole) yields omeprazole.[7][10]

-

Lansoprazole: For lansoprazole, the key intermediate is 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.[6][11][12] This is condensed with 2-mercaptobenzimidazole. The introduction of the trifluoroethoxy group in lansoprazole enhances its efficacy and stability compared to omeprazole.[11]

-

Pantoprazole: The synthesis of pantoprazole utilizes 2-chloromethyl-3,4-dimethoxypyridine hydrochloride as the critical electrophilic pyridine component.[13][14]

Synthesis of the Pyridine Intermediate: A Technical Overview

The production of substituted 2-chloromethylpyridine hydrochlorides is a multi-step process that demands precise control over reaction conditions to achieve high purity and yield. A common industrial route often starts from a substituted pyridine, proceeding through N-oxidation, rearrangement, and finally chlorination.

-

N-Oxidation: The pyridine starting material (e.g., 2,3,5-trimethylpyridine) is oxidized to its corresponding N-oxide, often using agents like hydrogen peroxide in acetic acid. This step activates the pyridine ring for subsequent functionalization.[5][15]

-

Rearrangement & Functionalization: The N-oxide can undergo rearrangement (e.g., with acetic anhydride) to introduce a hydroxymethyl group at the 2-position.[5] Further reactions, such as nitration followed by methoxy substitution, can be performed to install the desired substituents on the pyridine ring.[15][16]

-

Chlorination: The final key step is the conversion of the 2-hydroxymethyl group to a 2-chloromethyl group. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or sulfuryl chloride.[15][17] The reaction proceeds via a nucleophilic attack of the hydroxyl group on the chlorinating agent, followed by displacement of a good leaving group to install the chlorine atom. The use of the hydrochloride salt form is often a direct result of this step.

Caption: Generalized synthetic pathway for 2-chloromethylpyridine intermediates.

Detailed Experimental Protocol: Synthesis of a Thioether Precursor

The following protocol is a representative example for the synthesis of the thioether intermediate required for omeprazole, based on established methodologies.[7][9]

Objective: To synthesize 5-methoxy-2-((4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazole.

Materials:

-

2-mercapto-5-methoxybenzimidazole

-

Sodium hydroxide (NaOH)

-

Ethanol and Water (as solvents)

-

2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

Procedure:

-

Thiolate Formation: In a suitable reaction vessel, dissolve sodium hydroxide (approx. 1.3 equivalents) in a mixture of ethanol and water. Heat the solution gently (e.g., 70-90°C) to ensure complete dissolution.[9]

-

Addition of Mercaptan: To the basic solution, add 2-mercapto-5-methoxybenzimidazole (1.0 equivalent). Maintain the temperature and stir until the solid is fully dissolved, forming the sodium thiolate salt in situ. The deprotonation of the thiol group is critical as it generates the potent nucleophile required for the subsequent step.

-

Cooling: Cool the reaction mixture significantly, typically to below 10°C, using an ice bath. This is a crucial control step to manage the exothermicity of the upcoming nucleophilic substitution reaction.[7][9]

-